2-[2-(2,3-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide
Description
2-[2-(2,3-Dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide (CAS: 18233-37-9) is a synthetic organic compound with the molecular formula C₁₅H₁₃Cl₂N₃O₂S and a molar mass of 370.25 g/mol . Structurally, it features a dichlorophenoxyacetyl group linked to a phenyl-substituted hydrazinecarbothioamide moiety.
For instance, phenyl isothiocyanate is often reacted with hydrazide intermediates under reflux conditions in methanol to form the thioamide bond .
Properties
IUPAC Name |
1-[[2-(2,3-dichlorophenoxy)acetyl]amino]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2S/c16-11-7-4-8-12(14(11)17)22-9-13(21)19-20-15(23)18-10-5-2-1-3-6-10/h1-8H,9H2,(H,19,21)(H2,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNGYPZLZGDJLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)COC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,3-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide typically involves the reaction of 2,3-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride. The reaction proceeds through the formation of an intermediate, which is then treated with phenacylbromides to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,3-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted products .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds with similar structures to 2-[2-(2,3-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide exhibit promising anticancer properties. For instance, derivatives of hydrazinecarbothioamides have been reported to show selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. A study demonstrated that these compounds can induce apoptosis in cancer cells while sparing normal cells, suggesting their potential as targeted cancer therapies .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses significant antibacterial and antifungal properties. For example, derivatives similar to this compound have shown efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported around 128 µg/mL . This positions the compound as a potential candidate for developing new antimicrobial agents.
Enzyme Inhibition
Another notable application is in enzyme inhibition. The compound may inhibit specific enzymes involved in metabolic pathways associated with diseases like Alzheimer's and cancer. Research has highlighted its potential to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative conditions .
Agrochemical Applications
Herbicidal and Insecticidal Properties
this compound has been investigated for its herbicidal and insecticidal properties. Compounds containing the dichlorophenoxy group are known for their effectiveness against a range of weeds and pests. Studies have shown that similar compounds can disrupt the growth of unwanted plants and inhibit pest populations effectively .
Material Science
Polymer Synthesis
In material science, the compound has been explored for its potential use in synthesizing polymers with specific properties. Its unique chemical structure allows it to act as a monomer or crosslinking agent in polymerization processes, leading to materials with enhanced thermal stability and mechanical strength .
Case Studies
Mechanism of Action
The mechanism of action of 2-[2-(2,3-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its mechanism of action are necessary to fully understand its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of dichlorophenoxyacetyl hydrazinecarbothioamides, which have been explored for diverse applications, including herbicidal, anticancer, and antioxidant activities. Below is a systematic comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substitution Patterns: The target compound’s 2,3-dichlorophenoxy group distinguishes it from analogs with 2,4-dichlorophenoxy substituents (e.g., compounds 4m, 4n, 4v). The position of chlorine atoms may alter electronic effects and steric hindrance, impacting reactivity and bioactivity .
Melting Points : Higher melting points (e.g., 214–216°C for 4x ) correlate with increased molecular symmetry or intermolecular hydrogen bonding, whereas lower values (e.g., 118–120°C for 4m ) suggest reduced crystallinity.
Synthetic Yields : Most analogs exhibit high yields (88–99%), indicating efficient synthetic routes for this class .
Key Findings:
- Anticancer Activity: Hydrazinecarbothioamides with lipophilic substituents (e.g., dimethylphenyl groups) exhibit potent anticancer activity, surpassing Doxorubicin in some cases . The target compound’s dichlorophenoxy group may similarly enhance lipophilicity and cellular uptake.
- Herbicidal Potential: Analogs like 4x demonstrated herbicidal activity via 3D-QSAR modeling, with pIC₅₀ values dependent on substituent electronic properties .
Biological Activity
2-[2-(2,3-Dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H14Cl2N4O2S
- Molecular Weight : 373.26 g/mol
This compound features a hydrazinecarbothioamide moiety linked to a dichlorophenoxyacetyl group, which may contribute to its biological activities.
Research indicates that compounds with similar structures often exhibit significant biological activities through various mechanisms:
- Antitumor Activity : The presence of the hydrazine and phenyl groups is associated with cytotoxic effects against various cancer cell lines. For instance, studies have shown that hydrazone derivatives can interact with cellular targets leading to apoptosis in cancer cells .
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities. The dichlorophenoxy group is known for enhancing the lipophilicity of the molecules, allowing better membrane penetration and increased antimicrobial efficacy .
Biological Activity Data
A summary of biological activities related to structurally similar compounds is presented in Table 1.
| Compound Name | Activity Type | IC50 (µM) | Cell Line/Organism |
|---|---|---|---|
| Compound A | Antitumor | 1.61 | Jurkat cells |
| Compound B | Antibacterial | 0.75 | E. coli |
| Compound C | Antifungal | 0.50 | Candida albicans |
Note : IC50 values indicate the concentration required to inhibit 50% of the target activity.
Case Study 1: Antitumor Activity
In a study conducted on various hydrazone derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines. Specifically, derivatives showed IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of hydrazone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had potent antibacterial activity, with minimum inhibitory concentrations (MIC) lower than conventional antibiotics .
Q & A
Q. What are the key steps in synthesizing 2-[2-(2,3-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves coupling 2-(2,3-dichlorophenoxy)acetic acid derivatives with N-phenylthiosemicarbazide. Critical steps include:
- Activation of the carboxylic acid : Use coupling agents like HATU or DCC in anhydrous solvents (e.g., THF or DMF) to form an active ester intermediate.
- Hydrazide formation : React the activated ester with N-phenylthiosemicarbazide under reflux conditions (4–6 hours at 60–80°C) .
- Purification : Recrystallization from methanol or ethanol yields high-purity solids (>95%). Monitor purity via TLC and confirm using ESI-MS and elemental analysis .
Q. How can NMR and mass spectrometry be employed to characterize this compound?
- Methodological Answer :
- 1H-NMR : Key signals include the hydrazinecarbothioamide NH protons (δ 9.8–10.2 ppm), aromatic protons from the dichlorophenoxy group (δ 6.8–7.5 ppm), and acetamide CH₂ (δ 4.2–4.5 ppm). Coupling constants (e.g., J = 8–10 Hz for aromatic protons) confirm substitution patterns .
- ESI-MS : Look for the molecular ion peak [M+H]⁺ at m/z corresponding to the molecular formula (C₁₅H₁₂Cl₂N₃O₂S). Fragmentation patterns (e.g., loss of Cl or phenoxy groups) validate structural motifs .
Q. What safety protocols are critical during synthesis and handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy .
- Waste Management : Segregate halogenated waste (e.g., chlorinated solvents) and dispose via licensed hazardous waste facilities. Neutralize acidic byproducts before disposal .
Advanced Research Questions
Q. How can 3D-QSAR models guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- CoMFA Analysis : Use SYBYL or similar software to align derivatives of the compound based on shared scaffolds. Generate steric and electrostatic contour maps to identify regions where substituents (e.g., Cl or methyl groups) enhance activity .
- Validation : Split datasets into training and test sets (e.g., 80:20 ratio). Cross-validate using leave-one-out methods to ensure predictive power (q² > 0.5). Apply the model to design analogs with improved antifungal or herbicidal activity .
Q. What crystallographic techniques resolve structural ambiguities in this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., from DMSO/EtOH). Use SHELX programs for structure solution and refinement. Key parameters include bond lengths (C–S: ~1.68 Å, C–O: ~1.36 Å) and dihedral angles (e.g., ~65° between aromatic planes) .
- Hydrogen Bonding : Identify intermolecular interactions (e.g., C–H···O or N–H···S) that stabilize the crystal lattice. These interactions influence solubility and melting points .
Q. How do electronic effects of substituents impact the compound’s reactivity in biological systems?
- Methodological Answer :
- Hammett Analysis : Correlate substituent σ values (e.g., Cl: σₚ = 0.23) with bioactivity data (e.g., IC₅₀). Electron-withdrawing groups (Cl) enhance electrophilicity, improving interactions with target enzymes .
- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic/electrophilic attack. High LUMO energy (~-1.5 eV) suggests reactivity toward thiol groups in biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
